2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine
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Overview
Description
2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a trifluoromethyl group and a methoxypiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine typically involves the reaction of 3-(trifluoromethyl)pyridine with 3-methoxypiperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Conversion to a piperidine derivative.
Substitution: Introduction of various nucleophiles at the trifluoromethyl position.
Scientific Research Applications
2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxypiperidinyl group can improve its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyridine
- 2-(3-Methoxypiperidin-1-yl)-3-(difluoromethyl)pyridine
- 2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)quinoline
Uniqueness
2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl and methoxypiperidinyl groups on the pyridine ring. This configuration can result in distinct chemical and biological properties compared to its analogs. For example, the trifluoromethyl group at the 3-position can significantly influence the compound’s electronic properties and reactivity, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
2-(3-methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-18-9-4-3-7-17(8-9)11-10(12(13,14)15)5-2-6-16-11/h2,5-6,9H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMZAFCRUPVIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=C(C=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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